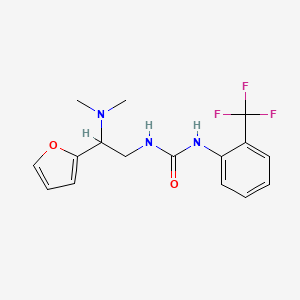
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a chemical compound that belongs to the class of urea derivatives. It is commonly known as TAK-659 and is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Formation
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea has been utilized in the synthesis of novel chemical compounds. For instance, Abdelrazek et al. (2010) explored its role in the synthesis of pyridine and naphthyridine derivatives, which are key in developing new chemical entities with potential applications in various fields including pharmaceuticals (Abdelrazek et al., 2010).
Pharmacological Research
In pharmacological research, this compound has been identified as a nonpeptidic agonist of the urotensin-II receptor. Croston et al. (2002) discovered its significance in this context, highlighting its potential as a pharmacological research tool and a potential drug lead (Croston et al., 2002).
Experimental and Theoretical Studies
Yıldırım and Kandemirli (2004) conducted experimental and theoretical studies on new pyrrol-2,3-diones formation, using derivatives of this compound. Their work contributes to a deeper understanding of the chemical properties and reactions of similar compounds (Yıldırım & Kandemirli, 2004).
Photochemical Applications
The compound has been used in photochemical research as well. Guizzardi et al. (2000) explored its application in the photochemical preparation of phenylfurans, pyrroles, and thiophenes, demonstrating its versatility in synthetic organic chemistry (Guizzardi et al., 2000).
Bioconjugation in Aqueous Media
Nakajima and Ikada (1995) studied the mechanism of amide formation by carbodiimide in aqueous media, using derivatives of this compound. Their research is vital in understanding bioconjugation processes, which have broad implications in biochemistry and molecular biology (Nakajima & Ikada, 1995).
Corrosion Inhibition
Mistry et al. (2011) investigated the use of urea derivatives, including this compound, as corrosion inhibitors for mild steel in acidic solutions. This research has significant implications in industrial applications, particularly in the protection of metal surfaces (Mistry et al., 2011).
Electroactive Membrane Development
Wu et al. (2012) researched the development of electroactive membranes using derivatives of this compound. Their findings contribute to the field of materials science, particularly in the development of new materials for electronic applications (Wu et al., 2012).
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2/c1-22(2)13(14-8-5-9-24-14)10-20-15(23)21-12-7-4-3-6-11(12)16(17,18)19/h3-9,13H,10H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTNBUIWAJXQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

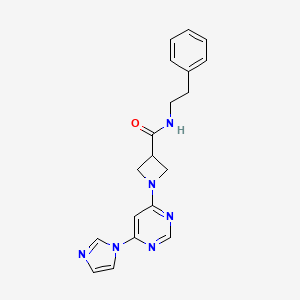
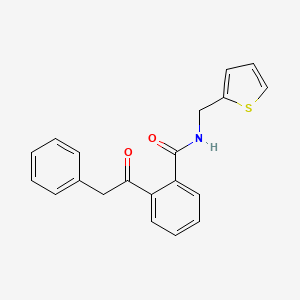

![N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2682705.png)
![N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2682706.png)
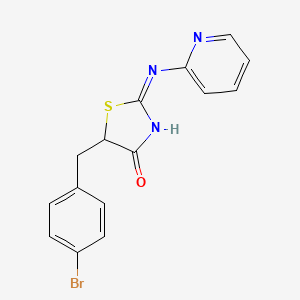
![N-(benzo[d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2682710.png)
![[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2682712.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2682713.png)
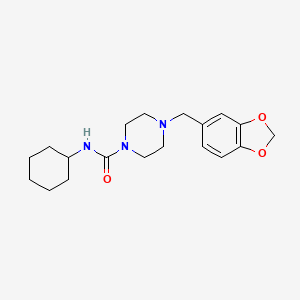
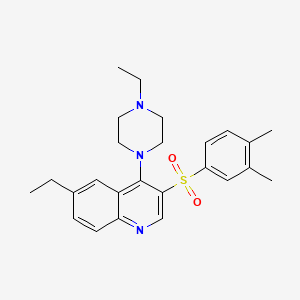
![2-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2682721.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide](/img/structure/B2682722.png)
![1-(3,5-dimethylphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2682724.png)